Product packaging for 3-Chlorobenzoyl fluoride(Cat. No.:CAS No. 77976-05-7)

3-Chlorobenzoyl fluoride

Cat. No.: B13791029
CAS No.: 77976-05-7
M. Wt: 158.56 g/mol
InChI Key: ZJJKFUVNCPTQON-UHFFFAOYSA-N
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Description

Overview of Acyl Halides in Organic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by the replacement of the hydroxyl (-OH) group with a halogen atom (F, Cl, Br, or I). fiveable.mescbt.comwikipedia.org This functional group, represented by the general formula RCOX, where R is an alkyl or aryl group, is characterized by a carbonyl group (C=O) singly bonded to a halogen. wikipedia.org The high reactivity of acyl halides makes them pivotal intermediates in organic synthesis, particularly for the preparation of other carboxylic acid derivatives such as esters, amides, and anhydrides. fiveable.mescbt.com Their utility stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions. scbt.com This reactivity allows for the construction of complex molecules and the introduction of new functional groups. scbt.com

Distinctive Reactivity and Electrophilic Nature of Acyl Fluorides

Among the family of acyl halides, acyl fluorides possess a unique set of properties. The strong carbon-fluorine (C-F) bond imparts greater stability, especially towards hydrolysis, compared to their chloride, bromide, and iodide counterparts. beilstein-journals.orgbeilstein-journals.org This enhanced stability makes them easier to handle and store. beilstein-journals.org Despite this stability, acyl fluorides exhibit a high degree of electrophilicity at the carbonyl carbon, comparable to that of activated esters, but with fewer steric limitations. beilstein-journals.orgbeilstein-journals.org This balance between stability and reactivity is a key advantage in many synthetic applications. cas.cnresearchgate.net Their reactions with nucleophiles are often less vigorous than those of acyl chlorides, leading to fewer side reactions and cleaner product formation. beilstein-journals.orgbeilstein-journals.org This controlled reactivity is particularly beneficial in complex syntheses and in the preparation of sensitive molecules. rsc.org For instance, in Friedel-Crafts acylation reactions, the general order of reactivity is acyl iodides > acyl bromides > acyl chlorides > acyl fluorides. jkchemical.com

Historical Development and Evolution of Synthetic Strategies for Aryl Acyl Fluorides

The synthesis of organofluorine compounds has a history that predates the isolation of elemental fluorine itself, with the first halogen exchange reaction to form an organofluorine compound reported in 1862. nih.gov Early methods for preparing acyl fluorides often involved the halogen exchange of acyl chlorides using reagents like potassium fluoride (B91410) or potassium hydrogen fluoride. thieme-connect.com However, these methods often required harsh conditions, such as high temperatures and long reaction times. thieme-connect.com

Over the years, significant efforts have been dedicated to developing milder and more efficient methods for the synthesis of acyl fluorides. thieme-connect.com The development of N-F fluorinating agents marked a significant breakthrough, offering safer and easier-to-handle alternatives. beilstein-journals.org In 1973, Olah and co-workers introduced the use of cyanuric fluoride for the synthesis of a variety of acyl fluorides. thieme-connect.com More recent advancements have focused on the direct conversion of carboxylic acids to acyl fluorides using a variety of reagents and catalytic systems. beilstein-journals.orgcas.cnresearchgate.net These modern methods often offer greater functional group tolerance and proceed under milder conditions. rsc.orgrsc.org Palladium-catalyzed carbonylative methods have also emerged as a versatile approach to synthesize acyl fluorides from organic halides. acs.orgnih.gov These newer strategies have made acyl fluorides more accessible and have expanded their utility in organic synthesis. researchgate.net

Rationale for Research Focus on 3-Chlorobenzoyl Fluoride in Contemporary Organic Synthesis

The growing interest in this compound stems from its role as a versatile intermediate in the synthesis of a wide range of organic compounds. The presence of the chlorine atom at the meta-position of the benzene (B151609) ring introduces specific electronic and steric properties that can be exploited in various chemical transformations.

One key application lies in its use as a precursor for more complex molecules. For example, it can be used to introduce the 3-chlorobenzoyl group into a molecule, which can then be further modified. The reactivity of the acyl fluoride group allows for efficient coupling with a variety of nucleophiles, including amines to form amides and alcohols to form esters. researchgate.netmdpi.com

Furthermore, the chlorine substituent can participate in or influence subsequent reactions. For instance, it can direct the regioselectivity of further aromatic substitutions or serve as a handle for cross-coupling reactions. The specific substitution pattern of this compound makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals, where the presence and position of a halogen atom can significantly impact biological activity. While less common in analytical chemistry compared to its 3-fluoro counterpart, its unique reactivity makes it a subject of interest for specialized synthetic applications.

Chemical and Physical Properties of this compound

The utility of this compound in chemical synthesis is intrinsically linked to its specific physical and chemical characteristics.

PropertyValue
Molecular Formula C₇H₄ClFO
Molecular Weight 158.56 g/mol
Boiling Point 61–62 °C/10 mbar
PSA 17.07000
LogP 2.44970
XLogP3 3.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 157.9934706
Heavy Atom Count 10
Complexity 138
Canonical SMILES C1=CC(=CC(=C1)Cl)C(=O)F

Data sourced from LookChem lookchem.com and a study on the gram-scale preparation of acyl fluorides. thieme-connect.com

Synthetic Routes to this compound

A common and efficient method for the preparation of this compound involves the halogen exchange of 3-chlorobenzoyl chloride. One reported procedure utilizes a phase-transfer-catalyzed reaction with potassium hydrogen fluoride and tetrabutylammonium (B224687) chloride in water and dichloromethane (B109758) at room temperature. lookchem.com This method offers a high yield of 89%. lookchem.com Another approach involves the reaction of 2,3-dichloro benzoyl chloride with a fluorinating reagent in the presence of a phase-transfer catalyst to produce 2-fluoro-3-chlorobenzoyl fluoride, a related isomer. google.com

Spectroscopic Data of this compound

Spectroscopic analysis is crucial for the characterization of this compound.

¹H NMR (400 MHz, CDCl₃): δ = 7.91–7.88 (m, 1 H), 7.87 (ddt, J = 7.8, 1.7, 0.7 Hz, 1 H), 7.61 (ddt, J = 8.1, 2.0, 1.0 Hz, 1 H), 7.44 (ddt, J = 8.5, 7.9, 1.0 Hz, 1 H). thieme-connect.com

¹³C{¹H} NMR (100 MHz, CDCl₃): δ = 155.9 (d, ¹JCF = 345 Hz), 135.2, 135.1 (d, ⁴JCF = 1.7 Hz), 131.0 (d, ³JCF = 3.8 Hz), 130.3 (d, ⁴JCF = 1.4 Hz), 129.3 (d, ³JCF = 3.8 Hz), 126.4 (d, ²JCF = 62.7 Hz). thieme-connect.com

¹⁹F NMR (376 MHz, CDCl₃): δ = 18.6 (s). thieme-connect.com

Applications in Organic Synthesis

The unique reactivity of this compound makes it a valuable reagent in a variety of organic reactions.

Acylation Reactions

Acyl fluorides, including this compound, are effective acylating agents. They are used in Friedel-Crafts acylation reactions to introduce an acyl group onto an aromatic ring. nrochemistry.comacs.orgorganic-chemistry.org These reactions are typically catalyzed by a Lewis acid. jkchemical.comnrochemistry.com The resulting aryl ketones are important intermediates in the synthesis of more complex molecules. jkchemical.com

Synthesis of Esters and Amides

This compound readily reacts with alcohols and amines to form the corresponding esters and amides, respectively. researchgate.netmdpi.comscribd.com These reactions often proceed under mild conditions and with high yields. rsc.org The stability of the acyl fluoride allows for greater control and selectivity in these transformations compared to more reactive acyl halides. beilstein-journals.orgbeilstein-journals.org Recent research has focused on developing efficient one-pot procedures for the synthesis of amides and esters from carboxylic acids via in situ generated acyl fluorides. beilstein-journals.orgcas.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClFO B13791029 3-Chlorobenzoyl fluoride CAS No. 77976-05-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77976-05-7

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

IUPAC Name

3-chlorobenzoyl fluoride

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H

InChI Key

ZJJKFUVNCPTQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)F

Origin of Product

United States

Synthetic Methodologies for 3 Chlorobenzoyl Fluoride

Classic Synthetic Pathways to Benzoyl Fluoride (B91410) Derivatives

Traditional methods for synthesizing benzoyl fluoride derivatives, including 3-chlorobenzoyl fluoride, have long been established in organic chemistry. These pathways typically involve the conversion of carboxylic acids or the substitution of other halogens in acyl halides.

Conversion from Carboxylic Acids and Their Derivatives

A primary route to acyl fluorides is the direct conversion of the corresponding carboxylic acid. This transformation can be accomplished using a variety of deoxyfluorinating agents. For instance, 3-chlorobenzoic acid can be converted to this compound. A range of reagents has been developed for this purpose, each with its own advantages in terms of efficiency, selectivity, and reaction conditions. Some of these reagents are highlighted in the table below.

Reagent/SystemKey Features
(Me4N)SCF3Bench-stable solid reagent, base- and additive-free, high functional group tolerance. nih.gov
XtalFluor-E with NaFPromotes deoxofluorination at room temperature.
Deoxo-FluorA thermally stable deoxofluorinating agent.
Selectfluor with elemental sulfurMediates the transformation of carboxylic acids to acyl fluorides.
CpFluorA bench-stable fluorination reagent for deoxyfluorination under neutral conditions.
Pentafluoropyridine (PFP)A cost-effective reagent for the generation of acyl fluorides from carboxylic acids.
Trichloroisocyanuric acid and cesium fluorideEnables the synthesis of acyl fluorides from carboxylic acids, aldehydes, or alcohols.
2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3)A deoxyfluorinating reagent for the direct synthesis of acyl fluorides from carboxylic acids. nih.gov

These methods offer versatile options for chemists to produce acyl fluorides from readily available carboxylic acids, with the choice of reagent often depending on the specific substrate and desired reaction conditions.

Halogen Exchange Reactions from Corresponding Acyl Chlorides

Another well-established method for the synthesis of this compound is through a halogen exchange reaction, starting from the more common 3-chlorobenzoyl chloride. This process involves the substitution of the chlorine atom with fluorine. Various fluoride sources can be employed for this transformation.

Historically, alkali metal fluorides such as potassium fluoride (KF) have been used, often in a suitable solvent like sulfolane, to facilitate the exchange. The reaction of benzoyl chloride with potassium fluoride is a known method for preparing benzoyl fluoride. wikipedia.org More recently, catalytic approaches have been developed to enhance the efficiency and scope of this reaction. For example, a cyclometallated rhodium complex has been shown to catalyze the nucleophilic fluorination of a range of acyl chlorides to their corresponding acyl fluorides.

The table below summarizes some of the reagents used in halogen exchange reactions for the synthesis of acyl fluorides.

Fluorinating AgentCatalyst/ConditionsSubstrate
Potassium Fluoride (KF)Sulfolane, elevated temperatureChlorobenzoyl chlorides
Silver Fluoride (AgF)Cyclometallated Rhodium ComplexAcyl chlorides

This halogen exchange, often referred to as a "Halex" reaction, is a fundamental transformation in organofluorine chemistry.

Modern and Advanced Fluorination Techniques

In recent years, significant advancements in fluorination chemistry have led to the development of more sophisticated and efficient methods for the synthesis of acyl fluorides. These modern techniques often offer milder reaction conditions, higher selectivity, and broader substrate scope.

Catalytic Fluorination Approaches

Catalytic methods for the synthesis of acyl fluorides represent a significant step forward in terms of efficiency and sustainability. As mentioned previously, a cyclometallated rhodium complex has been demonstrated to be an effective catalyst for the nucleophilic fluorination of acyl chlorides. This catalytic system allows for the quantitative conversion of various acyl chlorides to their corresponding fluorides under mild conditions. Such catalytic approaches are highly desirable as they reduce the amount of stoichiometric reagents required and can often be performed with greater control and selectivity.

Electrochemical Fluorination Strategies for Aryl Acyl Fluorides

Electrochemical fluorination, or electrofluorination, is a powerful technique for the introduction of fluorine into organic molecules. This method utilizes an electric current to drive the fluorination reaction, often in the presence of a fluoride-containing electrolyte. While electrochemical methods have been extensively studied for the synthesis of various fluorinated compounds, including the anodic fluorination of some organic molecules, specific and detailed strategies for the direct electrochemical conversion of aryl carboxylic acids or aryl acyl chlorides to aryl acyl fluorides are not extensively documented in the reviewed literature. General principles of anodic fluorination suggest that a substrate is oxidized at the anode in the presence of a fluoride source, leading to the formation of a C-F bond. However, the application of this technique to the direct synthesis of compounds like this compound from its precursors appears to be an area with limited specific research.

Employing Novel Fluorinating Reagents

The development of novel fluorinating reagents has been a major driving force in modern organofluorine chemistry. These reagents are often designed to be more stable, selective, and easier to handle than traditional fluorinating agents. Several of these modern reagents are particularly effective for the conversion of carboxylic acids to acyl fluorides. nih.govnih.gov

The table below highlights some of these novel reagents and their key characteristics.

Novel Fluorinating ReagentAbbreviationKey Features
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorMore thermally stable than DAST, effective for converting carboxylic acids to acyl fluorides.
(Diethylamino)difluorosulfonium tetrafluoroborateXtalFluor-EUsed with a catalytic amount of NaF for deoxofluorination at room temperature.
Tetramethylammonium trifluoromethylthiolate(Me4N)SCF3A bench-stable solid that enables a convenient, base- and additive-free conversion of carboxylic acids. nih.gov
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorWhen mediated by elemental sulfur, it provides a route to acyl fluorides from carboxylic acids.
3,3-Difluoro-1,2-diphenylcyclopropeneCpFluorA bench-stable, all-carbon-based reagent for deoxyfluorination under neutral conditions.
PentafluoropyridinePFPAn inexpensive and commercially available reagent for the mild conversion of carboxylic acids.
2-(Trifluoromethylthio)benzothiazolium triflateBT-SCF3A deoxyfluorinating reagent that can be used in sub-stoichiometric amounts. nih.gov

These advanced reagents have significantly expanded the toolkit available to synthetic chemists for the preparation of acyl fluorides like this compound, offering milder and more efficient alternatives to classical methods.

Stereoselective and Regioselective Synthesis of Related Fluoro-Aromatic Compounds

The precise introduction of fluorine atoms into specific positions (regioselectivity) and with a defined three-dimensional arrangement (stereoselectivity) is a significant challenge in organic synthesis. For aromatic compounds related to this compound, several advanced strategies have been developed to control the placement and orientation of fluorine substituents.

Regioselective synthesis often focuses on directing the fluorination to a specific carbon atom on the aromatic ring. This can be achieved through several methods:

Directed Cycloaddition Reactions: Benzannulation strategies, which involve forming a benzene (B151609) ring from precursors, offer a powerful method for creating highly substituted fluoro-aromatic compounds with complete regiocontrol. acs.orgwhiterose.ac.uk For instance, a boron-directed benzannulation can be used to access perfluoroalkyl-substituted aromatic building blocks under mild conditions. acs.orgnih.gov This approach is complementary to direct C-H functionalization as it does not depend on the inherent reactivity of the aromatic ring. acs.orgnih.gov

Palladium-Catalyzed C-H Fluorination: Transition metal catalysis, particularly with palladium, enables the direct fluorination of C-H bonds. rsc.orgnih.gov The regioselectivity is often controlled by a directing group on the substrate, which guides the catalyst to a specific C-H bond, typically in the ortho-position. rsc.org For example, arenes bearing N-heterocyclic directing groups can be selectively monofluorinated using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org

Halogen Exchange (Halex) Reactions: In some cases, regioselectivity is achieved by starting with a pre-functionalized aromatic ring where a different halogen (like chlorine or bromine) is already in the desired position. A subsequent nucleophilic substitution reaction with a fluoride source replaces the existing halogen with fluorine. nih.gov

Stereoselective synthesis becomes relevant when creating chiral centers, particularly those bearing a fluorine atom. While the aromatic ring of this compound itself is planar, stereoselective methods are crucial for synthesizing related compounds or precursors with fluorinated stereocenters.

Asymmetric Fluorination of Chiral Enamides: A highly facial- and regioselective fluorination of chiral enamides can be achieved using electrophilic N-F reagents like Selectfluor™. nih.gov This method allows for the creation of α-fluoro-imides with high diastereoselectivity. The chiral auxiliary on the enamide directs the fluorine atom to one face of the double bond. nih.gov

Frustrated Lewis Pair (FLP) Mediated Desymmetrization: Geminal difluoroalkanes, which have two fluorine atoms on the same carbon, can be desymmetrized using a frustrated Lewis pair (FLP) approach. By using a chiral Lewis base (e.g., a chiral sulfide), one of the two enantiotopic C-F bonds can be selectively activated, leading to the formation of stereoenriched monofluorinated products. nih.gov

Catalytic Enantioselective Methods: Various catalytic strategies are employed to create fluorinated stereocenters with high enantioselectivity. These include catalytic asymmetric dearomatization, Mannich reactions, and Michael additions involving fluorinated nucleophiles. researchgate.net For example, a catalytic, diastereodivergent strategy has been developed for preparing homoallylic alcohols that contain a stereogenic carbon center bound to both a trifluoromethyl group and a fluorine atom. researchgate.net

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from a laboratory-scale synthesis to efficient, large-scale industrial production of this compound requires careful optimization of the entire process. This involves addressing challenges related to reaction efficiency, product purity, safety, cost, and environmental impact. Key considerations include the selection of optimal solvents and catalysts, fine-tuning of reaction conditions, and developing strategies to minimize the formation of unwanted by-products.

The choice of solvent is critical in the synthesis of fluoro-aromatic compounds, as it can dramatically influence reaction rates, yields, and selectivity. rsc.org A solvent's properties, such as polarity, boiling point, and its ability to dissolve reactants and stabilize intermediates, play a pivotal role.

In palladium-catalyzed C-H fluorination reactions, a screen of various common organic solvents (e.g., DCM, DCE, DMF, DMSO, MeCN, toluene) revealed that cyclohexane (B81311) was the most effective, highlighting the non-intuitive nature of solvent selection. rsc.org In other fluorination processes, acetonitrile (B52724) has been identified as a superior solvent. nih.gov The presence of even small amounts of water can also be significant; in the fluorination of chiral enamides, adding 2% water to acetonitrile was found to be optimal for improving reaction efficiency. nih.gov

Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as specialized solvents that can have a remarkable beneficial effect on reactivity and selectivity in C-H activation reactions. rsc.org The choice of solvent can also introduce safety concerns, as some fluorinating reagents can react exothermically or even explosively with common solvents like DMF or DMSO. acsgcipr.org Therefore, reagent and solvent compatibility must be thoroughly assessed. acsgcipr.org

The catalyst is central to many modern synthetic routes for fluoro-aromatic compounds, governing both the reaction's speed and its selectivity. The synthesis of acyl fluorides and their precursors can be influenced by various types of catalysts.

Metal Catalysts: Palladium complexes are widely used for regioselective C-H bond fluorination. rsc.orgnih.gov For example, Pd(PPh₃)₄ was found to be more effective than other palladium complexes like Pd(OAc)₂ or PdCl₂ for a specific ortho-fluorination reaction. rsc.org In other transformations, niobium pentoxide (Nb₂O₅) has been shown to catalyze the conversion of benzotrifluoride (B45747) to benzoyl fluoride, exhibiting superior activity attributed to the presence of strong Lewis acid-base pairs on its surface. scispace.com

Lewis Acids: Lewis acid catalysts like Zirconium tetrachloride (ZrCl₄) have been employed to direct the C-H fluorination of arenes using NFSI as the fluorine source. rsc.org

Friedel-Crafts Catalysts: In the chlorination of benzoyl chloride to produce 3-chlorobenzoyl chloride, a Friedel-Crafts catalyst, typically a combination of anhydrous ferric chloride and iodine, is used. google.com The concentration of the catalyst is crucial; preferred amounts are around 0.3% ferric chloride and 0.04% iodine by weight. google.com

Catalyst loading, or the amount of catalyst used relative to the substrate, is a key parameter to optimize. While higher loading might increase the reaction rate, it also increases costs and can lead to more side reactions or difficulties in purification. The goal is to find the minimum catalyst loading that provides an acceptable reaction rate and high yield, which is especially important for large-scale production.

Optimizing physical reaction parameters such as temperature, pressure, and reaction time is essential for maximizing product yield, minimizing energy consumption, and ensuring process safety, particularly during scale-up.

Temperature: This is one of the most critical parameters. In the synthesis of benzoyl fluoride from benzotrifluoride, the selectivity towards the desired product tended to increase with temperature, reaching approximately 90% at higher temperatures. scispace.com However, for other reactions, lower temperatures may be required to prevent decomposition or the formation of by-products. For the amination of benzylic fluorides, a temperature increase from 60 °C to 100 °C was necessary to achieve full conversion. beilstein-journals.org

Pressure: While many reactions are run at atmospheric pressure, pressure can be a key variable, especially when dealing with gaseous reagents or by-products. The synthesis of benzoyl fluoride from benzoyl chloride and hydrogen fluoride, for example, generates hydrogen chloride gas, which must be safely vented. wikipedia.org

Reaction Time: The duration of a reaction must be sufficient to allow for maximum conversion of the starting material, but unnecessarily long reaction times can lead to by-product formation and reduce throughput. In the synthesis of acyl fluorides using ex situ generated thionyl fluoride, reactions were often complete in as little as 30-60 minutes. rsc.orgnih.gov For the chlorination of benzoyl chloride, the reaction was run for 35 hours to achieve 93% conversion. google.com Optimization involves monitoring the reaction progress over time to identify the point of maximum desired product formation before significant degradation or side reactions occur.

For instance, in the synthesis of 3-chlorobenzoyl chloride from benzoyl chloride, a major challenge is the formation of isomeric monochlorinated compounds (like 2-chlorobenzoyl chloride) and dichlorinated products (like 2,5-dichlorobenzoyl chloride). google.comgoogle.com A patented process maximizes the yield of the desired 3-chloro isomer by carefully controlling the reaction extent, stopping the chlorination when 7-8% of the initial benzoyl chloride remains unconverted. google.com Pushing the conversion further leads to a substantial increase in the formation of the 2,5-dichloro by-product. google.com

Strategies to minimize by-products are directly linked to the factors discussed previously:

Selective Catalysts: Choosing a catalyst that favors the desired reaction pathway over others is crucial.

Optimized Conditions: Fine-tuning temperature and reaction time can prevent over-reaction or decomposition of the product.

Solvent Choice: The solvent can influence the relative rates of competing reaction pathways.

Purification: Even in optimized reactions, some by-products are often unavoidable. Efficient purification steps, such as distillation or crystallization, are necessary to achieve the required product purity. In the synthesis of benzoyl fluoride, for example, the crude product is washed and treated with specific reagents to remove residual hydrogen fluoride. wikipedia.org

By systematically optimizing each of these parameters, it is possible to develop a robust, efficient, and scalable process for the production of this compound with high yield and purity.

Reactivity and Mechanistic Investigations of 3 Chlorobenzoyl Fluoride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including 3-chlorobenzoyl fluoride (B91410). The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.org In the case of 3-chlorobenzoyl fluoride, the fluoride ion serves as the leaving group.

Pathways and Kinetics (SN1, SN2, SN3 Spectrum)

The mechanism of nucleophilic acyl substitution at the carbonyl group of acyl fluorides is generally considered to be a two-step addition-elimination process, proceeding through a tetrahedral intermediate. masterorganicchemistry.comnih.gov This pathway is distinct from the classical SN1 and SN2 mechanisms observed for alkyl halides. The reaction begins with the nucleophilic attack on the carbonyl carbon, forming a transient tetrahedral species. Subsequently, the carbonyl double bond is reformed by the expulsion of the fluoride ion.

While the terms SN1 and SN2 are not strictly applied to nucleophilic acyl substitution in the same way they are for alkyl halides, the concepts of unimolecular and bimolecular rate-determining steps can be considered. In most cases, the reaction is bimolecular, with the rate depending on the concentrations of both the acyl fluoride and the nucleophile.

Studies on the solvolysis of benzoyl fluoride have provided insights into the kinetics of these reactions. The application of the extended Grunwald-Winstein equation to the solvolysis of benzoyl fluoride across a range of solvents suggests that the addition step of the addition-elimination mechanism is rate-determining. nih.gov This is further supported by kinetic solvent isotope effects. mdpi.com

Table 1: Mechanistic Features of Nucleophilic Acyl Substitution of Benzoyl Fluorides

Mechanistic AspectDescription
General Mechanism Two-step addition-elimination
Intermediate Tetrahedral intermediate masterorganicchemistry.comnih.gov
Rate-Determining Step Generally, the initial nucleophilic addition nih.gov
Kinetics Typically bimolecular
Solvent Role Can act as a nucleophile and a general base catalyst mdpi.com

Reactivity with Various Nucleophiles (e.g., Alcohols, Amines, Organometallics)

This compound is expected to react with a wide array of nucleophiles to yield various carboxylic acid derivatives. The reactivity of the acyl fluoride is generally higher than that of the corresponding carboxylic acid or ester but may be less than that of the acyl chloride or bromide.

Alcohols: The reaction of acyl fluorides with alcohols (alcoholysis) produces esters. This transformation is a standard method for ester synthesis. The reaction of benzoyl chloride with 2-propanol, for instance, yields isopropyl benzoate. masterorganicchemistry.com A similar reaction would be expected for this compound with various alcohols.

Amines: Aminolysis of acyl fluorides with primary or secondary amines affords the corresponding amides. This reaction is typically efficient and proceeds under mild conditions.

Organometallics: The reactivity of acyl fluorides with organometallic reagents is more complex and can depend on the nature of the organometallic species.

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that typically add twice to acyl halides to produce tertiary alcohols. masterorganicchemistry.com

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (RLi) are highly reactive and can also lead to the formation of tertiary alcohols upon reaction with acyl halides. libretexts.orgyoutube.com

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles. They are known to react with acyl chlorides to furnish ketones in good yields, as the initial adduct is stable enough to prevent a second addition. masterorganicchemistry.comyoutube.com It is plausible that this compound would react with organocuprates to yield the corresponding ketone.

Table 2: Expected Products from the Reaction of this compound with Various Nucleophiles

NucleophileReagent ExampleProduct Type
AlcoholMethanolMethyl 3-chlorobenzoate
AmineAnilineN-phenyl-3-chlorobenzamide
OrganocuprateLithium dimethylcuprate3-Chloroacetophenone
Grignard ReagentMethylmagnesium bromide2-(3-chlorophenyl)propan-2-ol
Organolithium ReagentMethyllithium2-(3-chlorophenyl)propan-2-ol

Influence of Aromatic Substitution on Reactivity

The presence of a chlorine atom on the benzene (B151609) ring of this compound significantly influences its reactivity. The chlorine atom is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). In the case of substituents at the meta position, the inductive effect is generally dominant.

The electron-withdrawing nature of the chlorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is expected to increase the rate of nucleophilic acyl substitution reactions compared to unsubstituted benzoyl fluoride. This trend is consistent with observations from Hammett plots for the solvolysis of substituted benzoyl chlorides, where electron-withdrawing groups generally lead to an increase in the reaction rate. rsc.orgresearchgate.net For the hydrolysis of aromatic sulfonyl chlorides, a positive ρ-value in the Hammett plot for the alkaline hydrolysis indicates that the reaction is favored by electron-withdrawing substituents. rsc.org

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its activation presents a significant challenge. uni-wuerzburg.de However, recent advances have demonstrated that under appropriate conditions, the C-F bond in aryl fluorides, including acyl fluorides, can be cleaved and functionalized.

Lewis Acid Mediated C-F Bond Cleavage

Lewis acids can promote the cleavage of C-F bonds by coordinating to the fluorine atom, thereby weakening the bond and facilitating its departure as a fluoride ion. This strategy is particularly effective in Friedel-Crafts acylation reactions, where a strong Lewis acid like aluminum chloride (AlCl₃) is used to generate a highly electrophilic acylium ion from an acyl halide. organic-chemistry.orgmasterorganicchemistry.comyoutube.comwikipedia.org

In the context of this compound, the addition of a strong Lewis acid can lead to the formation of the 3-chlorobenzoylium cation. nih.gov This highly reactive intermediate can then be attacked by an aromatic ring to form a new carbon-carbon bond, resulting in the synthesis of diaryl ketones. The use of Lewis acids such as antimony pentachloride (SbCl₅) has been shown to be effective in promoting fluorination reactions by forming nucleophilic complexes with HF. libretexts.org

Organometallic Reagent Interactions with Aryl Acyl Fluorides

Transition metal complexes have emerged as powerful tools for the activation of C-F bonds. uni-wuerzburg.denih.govmdpi.comresearchgate.netresearchgate.net These reactions often proceed through an oxidative addition of the C-F bond to a low-valent metal center. While much of the research has focused on simple aryl fluorides, there is growing interest in the C-F activation of acyl fluorides.

For instance, nickel and palladium complexes have been shown to catalyze the cross-coupling reactions of fluoro-aromatics with Grignard reagents. mdpi.com Transition metal-catalyzed hydrodefluorination of multifluoroaromatics is another important transformation. mdpi.com The interaction of organometallic reagents with this compound could potentially lead to two distinct reaction pathways: nucleophilic attack at the carbonyl carbon or activation of the C-F bond. The outcome would likely depend on the nature of the metal, the ligands, and the reaction conditions.

Exploration of Ionic and Concerted Mechanisms in C-F Bond Transformations

The transformation of the C-F bond in aromatic fluorides like this compound is a challenging yet significant area of study in organic chemistry due to the high strength of the carbon-fluorine bond. mdpi.com Research into the activation of this bond has unveiled both ionic and concerted mechanistic pathways, often facilitated by transition metal catalysts.

Concerted Mechanisms:

Concerted mechanisms, particularly those involving transition metals such as nickel and palladium, are prominent in the transformation of fluoro-aromatics. mdpi.com These reactions typically proceed through a series of coordinated steps.

Oxidative Addition: The catalytic cycle often commences with the oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0) or Pd(0)). In this step, the metal inserts itself into the C-F bond, forming a new organometallic intermediate. For instance, a Ni(0) species can react with a fluoro-aromatic compound to yield a Ni(II) intermediate. mdpi.com

Transmetalation: Following oxidative addition, a transmetalation step can occur where another nucleophilic reagent exchanges its organic group with the fluoride on the metal center.

Reductive Elimination: The final step in many catalytic cycles is reductive elimination, where the desired product is formed by the coupling of the organic groups on the metal center, which is consequently regenerated in its active, low-valent state. mdpi.com

A proposed mechanism for the nickel-catalyzed cross-coupling of fluoro-aromatics with oxazole, which can be extrapolated to reactions involving this compound, is outlined below: mdpi.com

StepDescriptionIntermediate
1CoordinationThe fluoro-aromatic substrate coordinates with the Ni(0) catalyst.
2Oxidative AdditionThe C-F bond is oxidatively added to the Ni(0) center, forming a Ni(II) intermediate.
3MetathesisIn the presence of a base, deprotonation of the coupling partner (e.g., benzoxazole) occurs, followed by metal transformation with the Ni(II) intermediate to form a diaryl intermediate.
4Reductive EliminationThe final product is formed through reductive elimination, regenerating the active Ni(0) catalyst.

Ionic Mechanisms:

While concerted pathways are common, ionic mechanisms can also play a role, particularly in reactions where a distinct carbocation or carbanion intermediate is formed. In the context of C-F bond transformations, an SNAr (Nucleophilic Aromatic Substitution) mechanism can be considered, especially if the aromatic ring is sufficiently activated by electron-withdrawing groups. However, the high bond energy of the C-F bond often makes this pathway less favorable compared to metal-catalyzed processes.

Electrophilic and Radical Processes Involving the Acyl Fluoride Moiety

The acyl fluoride group in this compound is a versatile functional group that can participate in both electrophilic and radical reactions.

Electrophilic Processes:

Acyl fluorides, including this compound, are known to be effective acylation reagents. beilstein-journals.org Their electrophilicity is comparable to that of activated esters, making them reactive towards a variety of nucleophiles. beilstein-journals.org Unlike more reactive acyl halides such as acyl chlorides, the reactions of acyl fluorides are typically less vigorous, which can lead to fewer side reactions. beilstein-journals.org

The synthesis of acyl fluorides often involves the transformation of carboxylic acids using fluorinating reagents. One such method employs an electrophilic fluorinating reagent, Selectfluor, in a process mediated by elemental sulfur. organic-chemistry.org Mechanistic studies using ¹⁹F NMR spectroscopy have suggested the in situ formation of reactive sulfur-fluorine species, such as an S₈-fluoro-sulfonium cation and an S₈-difluoride intermediate, which then selectively transfer fluorine to the carboxyl group. organic-chemistry.org

Radical Processes:

The acyl fluoride moiety can also be involved in radical reactions. While first-generation radical fluorinating agents were often hazardous, newer reagents have been developed for safer and more controlled radical fluorinations. researchgate.net N-fluoro-N-arylsulfonamides (NFASs) represent a class of fluorinating agents suitable for radical fluorination under mild conditions. researchgate.net These reagents have lower N-F bond dissociation energies compared to second-generation reagents like N-fluorobenzenesulfonimide (NFSI), which favors clean radical fluorination processes over undesired side reactions. researchgate.net The utility of such reagents has been demonstrated in metal-free radical hydrofluorination of alkenes. researchgate.net

Reaction Pathways and Transition State Analysis

Understanding the detailed reaction pathways and the structures of transition states is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry plays a significant role in elucidating these aspects for reactions involving compounds like this compound.

The analysis of a reaction pathway involves identifying all intermediates and transition states that connect the reactants to the products. youtube.com A transition state represents the highest energy point along the reaction coordinate for an elementary step. youtube.com

Methodologies for Transition State Analysis:

Relaxed Surface Scan: This method is effective for simple bond-making or bond-breaking reactions. It involves systematically changing the length of a specific bond and calculating the energy at each step to map out the potential energy surface and locate the approximate geometry of the transition state. youtube.com

Nudged Elastic Band (NEB) Method: The NEB method is used to find the minimum energy path between known reactants and products. It involves creating a series of "images" of the system along the reaction path and optimizing their positions to find the lowest energy pathway, including the transition state. youtube.com

For a hypothetical SN2 reaction involving the acyl fluoride of this compound, computational modeling could be used to determine the geometry and energy of the transition state. For example, in the reaction of α-D-glucopyranosyl fluoride with azide ion, a loose, "exploded" transition state structure was identified through modeling constrained by experimental kinetic isotope effects. researchgate.net Such analyses provide deep insights into the nature of the chemical transformation at a molecular level.

Computational MethodApplicationOutcome
Relaxed Surface ScanSimple bond formation/cleavageApproximate transition state geometry
Nudged Elastic Band (NEB)Complex reaction pathwaysMinimum energy path and transition state
Kinetic Isotope Effect (KIE) ModelingValidation of transition state structureDetailed understanding of bonding changes in the transition state

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Acylating Agent

3-Chlorobenzoyl fluoride (B91410) is a valuable acylating agent in organic synthesis. Acyl fluorides, in general, are recognized for their balanced reactivity, being more stable than acyl chlorides and bromides yet more reactive than esters, which allows for controlled acylation reactions with fewer side products. beilstein-journals.orgresearchgate.net Their utility is particularly noted in reactions where other acyl halides might be too aggressive or lead to undesired side reactions. beilstein-journals.org

3-Chlorobenzoyl fluoride can be effectively used for the synthesis of a variety of carbonyl derivatives, including esters and amides. The formation of these compounds occurs through nucleophilic acyl substitution, where the fluoride ion acts as a good leaving group.

The general reactions are as follows:

Esterification: In the presence of an alcohol, this compound undergoes a reaction to form the corresponding ester. This transformation is a fundamental process in organic synthesis, providing access to a wide array of ester compounds. bohrium.comnih.gov

Amidation: The reaction of this compound with ammonia, primary amines, or secondary amines yields primary, secondary, or tertiary amides, respectively. This method is particularly advantageous for creating amide bonds, which are prevalent in many biologically active molecules and polymers. rsc.orgrsc.org The use of acyl fluorides in amidation can often proceed under mild conditions. beilstein-journals.org

The following table summarizes the formation of esters and amides from this compound:

ReactantProductReaction Type
Alcohol (R-OH)3-Chlorobenzoyl EsterEsterification
Amine (R-NH2)3-Chlorobenzoyl AmideAmidation

Table 1: Synthesis of Carbonyl Derivatives using this compound

The controlled reactivity of this compound makes it a suitable reagent for the acylation of complex organic molecules. In multi-step syntheses, preserving sensitive functional groups is crucial, and the milder nature of acyl fluorides compared to other acyl halides can be a significant advantage. beilstein-journals.org While specific examples detailing the use of this compound in the total synthesis of complex natural products are not abundant in the literature, the general utility of aroyl fluorides suggests its potential in such synthetic endeavors.

Building Block for Pharmaceutical Intermediates and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry and agrochemical research to enhance properties such as metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net this compound serves as a valuable building block for introducing the 3-chlorobenzoyl moiety, often as a precursor to other functional groups, in the synthesis of pharmaceutical intermediates and agrochemicals.

The presence of a fluorine atom in a molecule can significantly alter its biological activity. nih.govresearchgate.net this compound can be utilized in the synthesis of various fluorine-containing analogues of existing bioactive compounds. The chloro and fluoro substituents on the benzene (B151609) ring can influence the electronic properties and conformation of the molecule, potentially leading to improved pharmacological profiles.

This compound can be a key intermediate in the development of novel synthetic routes to bioactive compounds. For instance, chloro-substituted benzoyl compounds are precursors in the synthesis of certain fungicides and other agrochemicals. google.com The reactivity of the acyl fluoride group allows for its conversion into other functionalities, providing a versatile handle for molecular elaboration. While direct applications of this compound are not extensively documented, related compounds like chlorobenzoyl chlorides are known intermediates in the preparation of various agrochemicals and pharmaceuticals. google.comgoogle.com

The table below presents examples of bioactive compound classes where similar building blocks are utilized:

Compound ClassApplication
BenzoylphenylureasInsecticides
Pyrazole CarboxamidesFungicides

Table 2: Applications of Related Building Blocks in Bioactive Compounds

Utilization in Polymer Chemistry and Advanced Materials Research

Aroyl halides are important monomers in the synthesis of various polymers, particularly polyamides and polyesters. While the use of this compound in polymer chemistry is not as widely reported as that of its chloride counterpart, its properties suggest potential applications in this field. Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. mdpi.com

The polycondensation reaction of a diacyl fluoride with a diamine would lead to the formation of a polyamide, while reaction with a diol would yield a polyester. The presence of the chlorine and fluorine atoms on the aromatic ring of this compound could impart specific properties to the resulting polymer, such as increased thermal stability and flame retardancy. The use of similar fluorinated monomers has been explored in the synthesis of fluorinated polymer surfactants and other advanced materials. researchgate.netsemanticscholar.org

Application in Asymmetric Catalysis

Based on a comprehensive review of available scientific literature, there is currently no specific documented application of this compound in the field of asymmetric catalysis. Research in asymmetric catalysis primarily focuses on the use of chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer of a product in excess over the other.

While the broader field of asymmetric fluorination is an active area of research, with various reagents and catalysts being developed for the enantioselective introduction of fluorine atoms into organic molecules, specific studies detailing the use of this compound as a substrate, reagent, or catalyst in such transformations are not present in the reviewed literature.

Researchers in asymmetric catalysis continue to explore a wide range of fluorine sources and chiral catalytic systems to synthesize enantiomerically enriched fluorinated compounds, which are of significant interest in medicinal chemistry and materials science. However, at present, the role of this compound within this specific synthetic strategy has not been reported.

Spectroscopic and Computational Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules. It relies on the magnetic properties of atomic nuclei. For a molecule like 3-chlorobenzoyl fluoride (B91410), several types of NMR spectroscopy would be employed for a comprehensive structural analysis.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 3-chlorobenzoyl fluoride, the aromatic protons would exhibit characteristic signals in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing nature of the chloro and benzoyl fluoride groups.

The substitution pattern of the aromatic ring (meta-substitution) would lead to a complex splitting pattern. The proton at position 2 would likely appear as a triplet, the proton at position 4 as a triplet of doublets, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet of doublets. The coupling constants (J-values) between adjacent protons would be in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling. A detailed analysis of these splitting patterns and coupling constants would be essential for the unambiguous assignment of each proton.

Fluorine-19 (¹⁹F) NMR for Electronic Environment and Coupling Constant Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom in the benzoyl fluoride group. The chemical shift of this fluorine atom would be influenced by the electronic environment, including the presence of the chlorine atom on the aromatic ring.

Furthermore, the fluorine nucleus would couple with the aromatic protons, leading to splitting of the ¹⁹F signal. The magnitude of the through-space or through-bond coupling constants (J-values) would provide valuable information about the proximity and connectivity of the fluorine atom to the different protons on the ring. For instance, a five-bond coupling (⁵JHF) to the proton at position 2 would be expected.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each of the seven carbon atoms due to their different chemical environments. The carbonyl carbon of the acyl fluoride group would appear significantly downfield, typically in the range of 155-165 ppm, and would exhibit a large one-bond coupling constant (¹JCF) with the fluorine atom.

The aromatic carbons would resonate in the region of 120-140 ppm. The carbon atom attached to the chlorine (C-3) would be identifiable by its chemical shift and potentially by a smaller C-F coupling constant. The other aromatic carbons would also show distinct chemical shifts based on their position relative to the electron-withdrawing substituents.

Two-Dimensional NMR Techniques for Complex Structure Assignment

To definitively assign all the proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to trace the connectivity of the spin system and confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would reveal correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (C-1, C-3, and the carbonyl carbon) by observing their long-range correlations with the aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A very strong and prominent absorption band would be expected in the region of 1800-1850 cm⁻¹ due to the C=O stretching vibration of the acyl fluoride group. This high frequency is characteristic of acyl halides.

Other significant absorptions would include:

C-Cl stretching vibration, typically in the range of 600-800 cm⁻¹.

C-F stretching vibration, which is usually found in the 1000-1300 cm⁻¹ region.

Aromatic C=C stretching vibrations, appearing as a series of bands between 1400 and 1600 cm⁻¹.

Aromatic C-H stretching vibrations, observed above 3000 cm⁻¹.

Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Without access to the actual spectral data, the tables for ¹H NMR, ¹⁹F NMR, ¹³C NMR, and FT-IR for this compound cannot be populated with specific experimental values.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule after ionization. For this compound, Electron Ionization (EI) would be a common method, where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak would confirm the compound's molecular weight (158.55 g/mol ), taking into account the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic M⁺ and M+2 peak pattern with an approximate intensity ratio of 3:1. The fragmentation of the molecular ion provides valuable structural information. libretexts.org Common fragmentation pathways for aromatic acyl halides like this compound are expected to include:

Loss of a fluorine atom (-F): This would result in the formation of the 3-chlorobenzoyl cation.

Loss of a chlorine atom (-Cl): This pathway leads to the 3-fluorobenzoyl cation.

Loss of the carbonyl group (-CO): Cleavage of the C-C bond adjacent to the carbonyl group can lead to the loss of carbon monoxide, forming a chlorofluorophenyl cation.

Formation of the 3-chlorophenyl cation: This can occur through the loss of the entire -COF group.

Analysis of the relative abundances of these fragment ions allows researchers to piece together the structure of the original molecule and confirm the connectivity of its atoms. nih.gov

Table 2: Predicted m/z Values for Major Fragments of this compound in Mass Spectrometry Calculations based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹⁹F, ³⁵Cl).

Fragment Ion Chemical Formula Predicted m/z
Molecular Ion [M]⁺ [C₇H₄ClFO]⁺ 158
[M+2]⁺ [C₇H₄³⁷ClFO]⁺ 160
[M-F]⁺ [C₇H₄ClO]⁺ 139
[M-Cl]⁺ [C₇H₄FO]⁺ 123
[M-CO]⁺ [C₆H₄ClF]⁺ 130
[M-COF]⁺ [C₆H₄Cl]⁺ 111

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) has become an indispensable tool in modern chemical research for investigating the electronic structure and predicting the reactivity of molecules like this compound. echemcom.com By employing methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with basis sets like 6-311++G(d,p), researchers can accurately calculate a wide range of molecular properties. researchgate.netresearchgate.net

These calculations provide insights into the molecule's geometry, electronic distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. prensipjournals.com A smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would likely show a highly positive potential around the carbonyl carbon, indicating its susceptibility to nucleophilic attack, a characteristic reaction for acyl halides.

Table 3: Key Parameters Obtainable from DFT Calculations for this compound

Calculated Parameter Significance
Optimized Molecular Geometry Predicts bond lengths, bond angles, and dihedral angles.
HOMO Energy Relates to the ability to donate electrons.
LUMO Energy Relates to the ability to accept electrons.
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability.
Molecular Electrostatic Potential Maps electrophilic and nucleophilic sites for reaction prediction.
Atomic Charges Quantifies the electron distribution on each atom.
Dipole Moment Measures the overall polarity of the molecule.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses a rotatable single bond between the aromatic ring and the carbonyl carbon, MD simulations are valuable for performing conformational analysis. researchgate.net These simulations can explore the potential energy surface associated with the rotation around this C-C bond.

The primary goal of such a simulation would be to identify the most stable conformer(s) of the molecule. The orientation of the carbonyl group (C=O) relative to the chlorine substituent on the ring can lead to different conformers, often described as cis or trans. By simulating the molecule's behavior at a given temperature, MD can determine the relative energies of these conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical properties and reactivity. The results from MD simulations can complement experimental data and provide a dynamic picture of the molecule's behavior in different environments.

Understanding the mechanism of a chemical reaction requires identifying the reactants, products, and the high-energy transition state (TS) that connects them. Computational chemistry provides powerful tools for modeling reaction pathways and characterizing these elusive transition states. arxiv.org For reactions involving this compound, such as its hydrolysis or reaction with an amine, DFT calculations are commonly used to map out the entire reaction coordinate. researchgate.net

Methods like the Nudged Elastic Band (NEB) or string methods are employed to find the minimum energy path between reactants and products. The highest point along this path corresponds to the transition state structure. dtu.dk Once the TS geometry is located, its structure can be analyzed to understand the bond-breaking and bond-forming processes. Furthermore, frequency calculations are performed to confirm that the structure is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state, known as the activation energy, can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. arxiv.org

A significant application of computational chemistry, particularly DFT, is the prediction of spectroscopic parameters that can be directly compared with experimental results. researchgate.net For this compound, DFT calculations can generate theoretical vibrational spectra (both IR and Raman). nih.gov The calculated harmonic frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the neglect of anharmonicity.

To improve the agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. This process allows for a more accurate and confident assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.gov By correlating the calculated atomic motions of each vibrational mode with the scaled frequencies, researchers can unambiguously assign specific spectral bands to specific molecular motions, such as the C=O stretch, C-Cl stretch, or various aromatic ring vibrations. This predictive power is invaluable for interpreting complex spectra and verifying molecular structures.

Investigation of Fluoride Ion Affinity

The fluoride ion affinity (FIA) is a fundamental measure of the Lewis acidity of a compound in the gas phase. It is defined as the negative of the enthalpy change (–ΔH) for the reaction in which a Lewis acid accepts a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid. For this compound, the carbonyl carbon atom acts as the electrophilic center and thus the site of Lewis acidity. The investigation into its fluoride ion affinity, therefore, provides insight into its reactivity towards nucleophiles, particularly the fluoride ion.

The chlorine atom at the meta position in this compound is an electron-withdrawing group. Its effect is primarily inductive (-I effect), pulling electron density from the benzene ring. This inductive withdrawal of electrons from the ring, in turn, withdraws electron density from the benzoyl group, leading to an increase in the partial positive charge on the carbonyl carbon. This enhanced electrophilicity of the carbonyl carbon in this compound would result in a stronger interaction with a fluoride ion compared to the unsubstituted benzoyl fluoride. Therefore, it is predicted that the fluoride ion affinity of this compound is higher than that of benzoyl fluoride.

The influence of various substituents on the electrophilicity of the benzoyl group can be systematically compared. Electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, would be expected to decrease the fluoride ion affinity relative to benzoyl fluoride by donating electron density to the ring and reducing the electrophilicity of the carbonyl carbon. Conversely, other electron-withdrawing groups (EWGs), such as a nitro group, particularly at the para position, would be expected to increase the fluoride ion affinity even more significantly than a meta-chloro substituent due to a combination of strong inductive and resonance effects.

The following interactive table provides a qualitative comparison of the expected fluoride ion affinity for a series of substituted benzoyl fluorides based on the electronic nature of the substituent.

SubstituentPositionElectronic EffectExpected Impact on Fluoride Ion Affinity (relative to Benzoyl Fluoride)
-OCH₃paraStrong Electron-DonatingDecrease
-CH₃paraWeak Electron-DonatingSlight Decrease
-H-Reference-
-Cl meta Electron-Withdrawing Increase
-ClparaElectron-WithdrawingIncrease
-CNparaStrong Electron-WithdrawingStrong Increase
-NO₂paraVery Strong Electron-WithdrawingVery Strong Increase

This qualitative analysis underscores the importance of substituent effects in tuning the Lewis acidity of benzoyl fluorides. For a precise quantitative determination of the fluoride ion affinity of this compound, dedicated computational studies employing high-level quantum chemical methods would be necessary. Such studies would involve calculating the enthalpy change for the gas-phase reaction of this compound with a fluoride ion to form the corresponding [3-Cl-C₆H₄COF₂]⁻ anion.

Q & A

Q. What are the standard laboratory synthesis methods for 3-Chlorobenzoyl fluoride, and what precautions are critical during its preparation?

  • Methodological Answer : this compound can be synthesized via fluorination of 3-chlorobenzoic acid using fluorinating agents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄) under anhydrous conditions. The reaction typically requires inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis. For example, analogous methods for 3-chlorobenzoyl chloride involve reacting 3-chlorobenzoic acid with thionyl chloride (SOCl₂), emphasizing rigorous moisture exclusion . Similarly, fluorination protocols for related acyl fluorides suggest maintaining temperatures below 0°C to control exothermic reactions. Post-synthesis purification via distillation or chromatography under dry conditions is recommended.

Q. What safety protocols are essential when handling this compound in academic research?

  • Methodological Answer : Handling requires PPE (gloves, goggles, lab coat), fume hood use, and avoidance of moisture due to its reactivity with water, which may release toxic HF gas. Storage should be in sealed, desiccated containers. Emergency measures for spills include neutralization with dry sodium bicarbonate or calcium carbonate. Safety guidelines for structurally similar acyl halides (e.g., 4-bromobenzoyl chloride) highlight immediate washing after skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How does the electrophilicity of this compound compare to other acyl halides in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing chlorine substituent enhances the carbonyl's electrophilicity, making this compound more reactive than non-halogenated analogs. Comparative kinetic studies using amines or alcohols as nucleophiles can quantify reactivity. For instance, 3-chlorobenzoyl chloride reacts rapidly with diethylethylenediamine without isolation, suggesting similar behavior for the fluoride . Fluoride’s smaller leaving group may further accelerate substitutions compared to chlorides, but competing hydrolysis requires careful solvent selection (e.g., dry DMF or THF).

Q. What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use NMR (¹⁹F and ¹³C) to confirm fluorination and assess purity. IR spectroscopy can identify the carbonyl stretch (~1770–1820 cm⁻¹), with shifts indicating impurities. Mass spectrometry (EI/CI) verifies molecular ion peaks, while X-ray crystallography resolves stereoelectronic effects. For related compounds like 3-fluorobenzoyl chloride, chromatographic methods (HPLC/GC with inert columns) are standard .

Q. How can researchers resolve discrepancies in reported yields of this compound derivatives in multi-step syntheses?

  • Methodological Answer : Contradictions often arise from varying reaction conditions (temperature, solvent polarity, or catalyst load). Systematic optimization via Design of Experiments (DoE) or computational modeling (DFT for transition states) can identify critical parameters. For example, studies on 3-chlorobenzoyl chloride derivatives show yield improvements by controlling stoichiometry and moisture levels . Reproducibility requires rigorous documentation of anhydrous protocols and intermediate characterization.

Q. What role does this compound play in advanced oxidation reactions, such as Baeyer-Villiger transformations?

  • Methodological Answer : While 3-chlorobenzoyl chloride is used to synthesize peracids like m-CPBA (a Baeyer-Villiger oxidant), the fluoride variant may offer unique reactivity due to fluorine’s electronegativity. Testing its efficacy in ketone-to-ester conversions under catalytic conditions (e.g., with Lewis acids) could reveal advantages in selectivity or reaction rate. Prior work on m-CPBA synthesis highlights H₂O₂ and alkaline conditions as critical .

Notes for Methodological Rigor

  • Synthesis : Prioritize fluorinating agents with documented efficacy for aromatic acyl fluorides, and validate yields via controlled experiments.
  • Safety : Implement real-time gas monitoring (e.g., HF sensors) in labs handling volatile fluorides.
  • Data Analysis : Use multivariate statistical tools to deconvolute conflicting yield data and isolate variables.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.